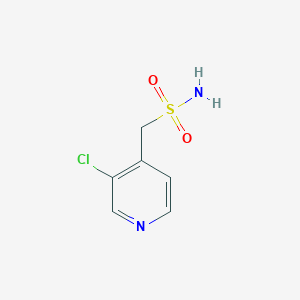![molecular formula C20H15N5O4S B2397011 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894997-19-4](/img/structure/B2397011.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioacetamide group, which is a type of thioamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable precursor such as a salicylic acid derivative . The [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group could potentially be synthesized from a pyrimidine derivative. The thioacetamide group could be introduced via a reaction with thioacetic acid or a related compound.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ether and nitrogen-containing heterocycle would likely contribute to the compound’s overall stability and could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The aromatic ether could potentially undergo electrophilic aromatic substitution reactions, while the nitrogen-containing heterocycle could potentially participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Compounds incorporating triazolo[4,3-a]pyrimidin-3-yl moieties are frequently synthesized for their potential applications in various fields, including materials science and bioactive molecule development. For instance, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research exemplifies how complex organic compounds can be engineered for specific biological activities, highlighting the importance of synthetic chemistry in developing new materials and bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Biological Activity Evaluation
Another significant application is in the evaluation of biological activities, such as antimicrobial, antitumor, or insecticidal properties. For example, compounds synthesized from benzothiazole, benzoxazole, and s-triazolopyrimidine have been investigated for their activity as amplifiers of phleomycin against in vitro cultures of Escherichia coli (Brown & Iwai, 1979). This demonstrates the potential of structurally complex compounds in augmenting the efficacy of existing antimicrobial agents (Brown & Iwai, 1979).
Chemical Property Exploration
Additionally, the exploration of chemical properties, such as reactivity, stability, and interactions with biological systems, constitutes a crucial area of application. For instance, the synthesis and characterization of thieno[d]pyrimidines and their derivatives, as reported by El Azab and Elkanzi (2014), involve detailed investigations into the chemical behaviors of these compounds. Such studies are fundamental in the development of new pharmaceuticals, materials, and chemical probes (El Azab & Elkanzi, 2014).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c26-17-9-14(12-4-2-1-3-5-12)25-19(22-17)23-24-20(25)30-10-18(27)21-13-6-7-15-16(8-13)29-11-28-15/h1-9H,10-11H2,(H,21,27)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBKXFEFBEISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)


![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)


![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

